Methyl palmitate

Catalog No.
S603743
CAS No.
112-39-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitate

CAS Number

112-39-0

Product Name

Methyl palmitate

IUPAC Name

methyl hexadecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3

InChI Key

FLIACVVOZYBSBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC

Solubility

Insol in water; very sol in ethyl alc, acetone; sol in ether
Insoluble in water, soluble in alcohol and ethe

Synonyms

Hexadecanoic Acid Methyl Ester; Palmitic Acid Methyl Ester; Edenor ME-C 16-80MY; Emery 2216; Metholene 2216; Methyl Hexadecanoate; Methyl n-Hexadecanoate; Methyl Palmitate; NSC 4197; Pastell M 16; Uniphat A60; n-Hexadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Cardiovascular Research:

  • Cardioprotection: Studies suggest methyl palmitate might possess cardioprotective properties. Research has shown that it may help reduce heart tissue damage following ischemia-reperfusion injury, a condition that occurs when blood flow is restored to an area after a period of blockage [].

Anti-inflammatory and Anti-fibrotic Effects:

  • Lung and Liver: Methyl palmitate's potential anti-inflammatory and anti-fibrotic properties are being investigated in the context of lung and liver diseases. Studies have observed its ability to lessen inflammation and fibrosis in animal models of lung and liver injury [, ].

Other Areas of Research:

  • Methyl palmitate is also being studied in other areas, including its potential role in retinal function and as a food additive [, ]. However, more research is needed to fully understand its effects in these contexts.

Origin

Methyl palmitate is a naturally occurring compound present in plant and animal fats and oils, particularly palm oil, coconut oil, and milk fat []. It can also be synthesized through the esterification of palmitic acid with methanol [].

Significance

Methyl palmitate holds some significance in scientific research for various reasons:

  • Biofuel research: As a fatty acid ester, methyl palmitate is a potential biodiesel feedstock. Research explores its conversion into biodiesel through transesterification reactions [].
  • Food science: Methyl palmitate is a component of natural fats and oils, and its presence is studied in relation to food quality and composition.
  • Organic chemistry: Methyl palmitate serves as a model substrate for studying esterification and transesterification reactions, fundamental processes in organic chemistry.

Molecular Structure Analysis

Methyl palmitate possesses a linear structure consisting of a 16-carbon chain (palmitic acid) linked to a methyl group (CH₃) through an ester linkage (C-O-C). This structure offers several key features:

  • Hydrophobic chain: The long hydrocarbon chain makes methyl palmitate nonpolar and hydrophobic, influencing its solubility and interaction with other molecules [].
  • Ester linkage: The ester linkage allows methyl palmitate to participate in esterification and transesterification reactions.

Chemical Reactions Analysis

Synthesis

Methyl palmitate can be synthesized through the esterification reaction between palmitic acid and methanol:

CH₃(CH₂)₁₄COOH (palmitic acid) + CH₃OH (methanol) → CH₃(CH₂)₁₄COOCH₃ (methyl palmitate) + H₂O (water) []

Decomposition

Under high temperatures, methyl palmitate can undergo hydrolysis, breaking down back into palmitic acid and methanol:

CH₃(CH₂)₁₄COOCH₃ (methyl palmitate) + H₂O (water) → CH₃(CH₂)₁₄COOH (palmitic acid) + CH₃OH (methanol)

Transesterification

Methyl palmitate can be converted into biodiesel through transesterification with an alcohol (e.g., ethanol) in the presence of a catalyst:

CH₃(CH₂)₁₄COOCH₃ (methyl palmitate) + R-OH (alcohol) → CH₃(CH₂)₁₄COOR (biodiesel) + CH₃OH (methanol) [] (R represents the alkyl chain of the alcohol)


Physical And Chemical Properties Analysis

  • Melting point: 30-32 °C []
  • Boiling point: 417 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Density: 0.86 g/cm³ []
  • Stability: Relatively stable under ambient conditions but can decompose at high temperatures

Mechanism of Action (if applicable)

  • Energy source: Palmitic acid is a fatty acid utilized by cells for energy production through beta-oxidation.
  • Cell signaling: Palmitic acid can act as a signaling molecule, influencing gene expression and cellular processes.
  • Mild irritant: Prolonged or repeated skin contact may cause mild irritation.
  • Combustible: Methyl palmitate is combustible and can burn if exposed to high heat or open flames.

Physical Description

Liquid

Color/Form

Colorless liq

XLogP3

7.9

Boiling Point

417 °C

LogP

7.38 (LogP)
7.38
log Kow= 7.38

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30.0 °C
Mp 30.5 °
30 °C

UNII

DPY8VCM98I

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1565 of 1667 companies with hazard statement code(s):;
H315 (88.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.70e-05 mmHg
6.04X10-5 @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-39-0

Wikipedia

Methyl palmitate

Biological Half Life

THE UTILIZATION OF (14)C-LABELED PALMITIC ACID BY RATS WAS DETERMINED BY THE LEVEL OF (14)-CARBON IN EXPIRED AIR AFTER ADMIN OF PALMITATE METHYL ESTER BY STOMACH TUBE. TWO SUCCESSIVE PEAKS IN THE OUTPUT OF LABELED CO2 OCCURRED, AT 3 & 18 HR. PALMITIC ACID ADMIN WAS ONLY HALF THE SIZE OF THE 1ST PEAK. THE 2 SUCCESSIVE PEAKS INDICATED A RECIRCULATION OF FATTY ACIDS IN THE RAT. T/2 OF THE LABELED PALMITIC ACID WAS 3 HR.

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Esterification of palmitic acid with methanol or alcoholysis of palm oil plus vacuum distillation.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Hexadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

FATTY ACID DETERMINATION IN FATS BY GAS CHROMATOGRAPHY.
SEPARATION OF PARTIALLY DEUTERATED METHYL PALMITATE FROM NONDEUTERATED METHYL PALMITATE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Interactions

METHYL PALMITATE, AN INHIBITOR OF RETICULOENDOTHELIAL SYSTEM (RES) FUNCTION, INHIBITED BOTH THE RES FUNCTION & SERUM LYSOZYME INCREASES WHEN ADMIN TO GLUCAN TREATED MICE.
GLUCAN-TREATED, ENDOTOXIN-SENSITIVE RATS ADMIN METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT WHICH RENDERS RATS ENDOTOXIN RESISTANT, FOLLOWED BY SALMONELLA ENTERITIDIS ENDOTOXIN, RESULTED IN ENHANCED ELEVATION OF PLASMA GLUTAMIC OXALACETIC TRANSAMINASE & HYPOGLYCEMIA.
THE VASCULAR REMOVAL & ORGAN UPTAKE OF INCOMPATIBLE SHEEP RED CELLS LABELED WITH CHROMIUM IN MICE WAS DECR DUE TO DECR VASCULAR CLEARANCE CAUSED BY FAILURE IN PHAGOCYTOSIS BY BOTH LIVER & SPLEEN AFTER ADMIN OF METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT.
THE ADMIN OF METHYL PALMITATE 100 MG/100 G, IV TO RATS CAUSED AN INCR IN SURVIVAL AT ENDOTOXIN DOSES OF 0.75 TO 3.0 MG/100 G. ALTHOUGH A MEAN 38% MORTALITY WAS CAUSED BY SALMONELLA ENTERITIDIS ENTOXIN 0.5 MG/100 G, IV IN NORMAL RATS , A 6-FOLD INCR OF THIS DOSE DID NOT CAUSE MORTALITY IN THE METHYL PALMITATE GROUP. METHYL PALMITATE, WHEN ADMIN TO GLUCAN-TREATED RATS, CAUSED NORMAL PHAGOCYTIC ACTIVITY IN THE PRESENCE OF RETICULOENDOTHELIAL SYSTEM HYPERTROPHY.
For more Interactions (Complete) data for METHYL PALMITATE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. S. Benoit et al. “Palmitic acid mediates hypothalamic insulin resistance by altering PKC-_x0001_ subcellular localization in rodents” Journal of ClinicalInvestigation, vol. 119 pp. 2577-2589, 20092. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. H. Liang et al. “Palmitic acid-induced apoptosis in pancreatic _x0002_-cells is increased by liver X receptor agonist and attenuated by eicosapentaenoate” InVivo, vol. 25 pp. 711-718, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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